![molecular formula C10H19N B093465 2-Azaspiro[4.6]undecane CAS No. 184-14-5](/img/structure/B93465.png)
2-Azaspiro[4.6]undecane
Overview
Description
“2-Azaspiro[4.6]undecane” is a chemical compound with the CAS Number: 184-14-5. Its molecular weight is 153.27 and its IUPAC name is 2-azaspiro[4.6]undecane . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Azaspiro[4.6]undecane” is 1S/C10H19N/c1-2-4-6-10(5-3-1)7-8-11-9-10/h11H,1-9H2
. This indicates that the compound consists of a ten-membered ring with one nitrogen atom and nine carbon atoms.
Physical And Chemical Properties Analysis
Scientific Research Applications
Impurity Analysis in Pharmaceuticals
“2-Azaspiro[4.6]undecane” is used in the development and validation of impurity determination methods in pharmaceuticals . For instance, it has been used in the determination of impurity A in Gabapentin, a medication used for epilepsy and peripheral neuropathic pain . The formation of this impurity depends on various factors such as the polymorphic modification of Gabapentin, temperature, moisture, shredding rate, and presence of certain excipients .
Organic Building Blocks
“2-Azaspiro[4.6]undecane” is also used as an organic building block . Organic building blocks are fundamental components in organic synthesis and are often used in the creation of complex molecules for use in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science .
Pharmaceutical Testing
“2-Azaspiro[4.6]undecane-1,3-dione”, a derivative of “2-Azaspiro[4.6]undecane”, is used in pharmaceutical testing . High-quality reference standards of this compound are used for accurate results in pharmaceutical testing .
Safety and Hazards
properties
IUPAC Name |
2-azaspiro[4.6]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-6-10(5-3-1)7-8-11-9-10/h11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUEEXDJGLCLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632514 | |
Record name | 2-Azaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.6]undecane | |
CAS RN |
184-14-5 | |
Record name | 2-Azaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of compounds containing the 2-Azaspiro[4.6]undecane scaffold?
A1: While 2-Azaspiro[4.6]undecane itself hasn't been extensively studied, compounds containing this structural motif, like psammaplysins, demonstrate a diverse range of biological activities. These include growth inhibitory effects against various cancer cell lines, antimalarial activity, antifouling properties, protein tyrosine phosphatase inhibition, antiviral activity, immunosuppressive effects, and antioxidant capabilities. [] Further research is needed to determine the specific contribution of the 2-Azaspiro[4.6]undecane scaffold to these activities.
Q2: How does the structure of 2-Azaspiro[4.6]undecane relate to its potential use as an analgesic?
A2: The patent describing 2-Azaspiro[4.6]undecane-3-thione as a potential analgesic highlights its structural similarity to other known analgesics. [] While the exact mechanism of action is not elaborated upon in the provided abstract, it is likely that the compound interacts with specific receptors or enzymes involved in pain pathways. Further research, including structure-activity relationship (SAR) studies, is necessary to fully elucidate the interaction of this compound with its biological targets and understand its analgesic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.